molecular formula C9H9NO2 B8741607 2-Ethylbenzo[d]oxazol-4-ol

2-Ethylbenzo[d]oxazol-4-ol

Katalognummer: B8741607
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: MKJGHYWJIPWPPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylbenzo[d]oxazol-4-ol is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzo[d]oxazol-4-ol typically involves the cyclization of 2-aminophenol with ethyl-substituted aldehydes or ketones. One common method is the reaction of 2-aminophenol with ethyl glyoxal under acidic conditions, leading to the formation of the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal triflates or ionic liquids are used to facilitate the cyclization reaction. The reaction is typically carried out in an aqueous medium to ensure environmental sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethylbenzo[d]oxazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Ethylbenzo[d]oxazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Used in the production of dyes, pigments, and optical brighteners

Wirkmechanismus

The mechanism of action of 2-Ethylbenzo[d]oxazol-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The benzoxazole ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

    2-Methyl-4-hydroxybenzoxazole: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethyl-5-hydroxybenzoxazole: Hydroxyl group positioned at the fifth position instead of the fourth.

    2-Phenyl-4-hydroxybenzoxazole: Phenyl group instead of an ethyl group.

Uniqueness: 2-Ethylbenzo[d]oxazol-4-ol is unique due to the specific positioning of the ethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

2-ethyl-1,3-benzoxazol-4-ol

InChI

InChI=1S/C9H9NO2/c1-2-8-10-9-6(11)4-3-5-7(9)12-8/h3-5,11H,2H2,1H3

InChI-Schlüssel

MKJGHYWJIPWPPZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(C=CC=C2O1)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 2-aminoresorcinol hydrochloride (5.0 g) and triethylorthopropionate (13.7 ml) was heated to 150° C. for 2 h before being poured into a mixture of water (140 ml) and ethanol (35 ml). The mixture was stirred vigorously for 30 minutes at room temperature. The resulting precipitate was removed by filtration and dried to give the title compound as a beige solid (4.11 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.